9H-carbazol-9-amine

Catalog No.
S1547421
CAS No.
17223-85-7
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-carbazol-9-amine

CAS Number

17223-85-7

Product Name

9H-carbazol-9-amine

IUPAC Name

carbazol-9-amine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2

InChI Key

CGTWOOPTAAXMLM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N

The exact mass of the compound 9H-carbazol-9-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123514. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9H-carbazol-9-amine, or N-aminocarbazole, is a specialized hydrazine derivative featuring a rigid, electron-rich carbazole core directly bonded to a primary amine group. Unlike standard carbazole, which presents a secondary >NH site, 9H-carbazol-9-amine provides a highly nucleophilic >N-NH2 moiety. This structural distinction fundamentally alters its reactivity, making it a critical precursor for condensation reactions to form hydrazones, cross-coupling reactions to synthesize unsymmetric bicarbazoles, and the generation of sterically demanding ligands for main-group chemistry. For industrial and advanced laboratory procurement, its value lies in bypassing multi-step N-functionalization sequences required when using standard carbazole, directly enabling the synthesis of complex optoelectronic materials, OLED hosts, and low-coordinate metal catalysts [1].

Attempting to substitute 9H-carbazol-9-amine with standard carbazole or simple N-alkylcarbazoles results in immediate synthetic failure for target applications requiring an N-N bond. Standard carbazole lacks the terminal primary amine necessary for direct condensation into hydrazones or for double N-arylation to form unsymmetric N,N'-bicarbazoles. While one could theoretically synthesize 9H-carbazol-9-amine in-house via N-amination of carbazole (e.g., using hydroxylamine-O-sulfonic acid), this process often yields difficult-to-separate mixtures of unreacted carbazole and the target amine, complicating downstream purity. Procuring high-purity 9H-carbazol-9-amine ensures reproducible stoichiometry in palladium-catalyzed cross-couplings and eliminates the risk of homocoupling side-reactions that plague stepwise bicarbazole syntheses using generic precursors [1].

Direct Synthesis of Unsymmetric N,N′-Bicarbazoles

In the synthesis of complex unsymmetric N,N′-bicarbazole scaffolds used for OLED host materials, 9H-carbazol-9-amine serves as a highly efficient bifunctional precursor. Palladium-catalyzed double N-arylation of 9H-carbazol-9-amine with substituted aryl dibromides yields unsymmetric bicarbazoles in a single step with yields up to 79%. In contrast, achieving unsymmetric bicarbazoles using standard carbazole typically requires a multi-step sequence involving protection, selective halogenation, and sequential cross-coupling, often suffering from symmetric homocoupling side products [1].

Evidence DimensionSynthetic efficiency for unsymmetric N,N'-bicarbazoles
Target Compound Data9H-carbazol-9-amine enables direct one-step double N-arylation (up to 79% yield).
Comparator Or BaselineStandard carbazole requires multi-step sequential coupling with high risk of symmetric homocoupling.
Quantified DifferenceReduces synthesis from ≥3 steps to 1 step, maintaining high isolated yields (>74%).
ConditionsPd-catalyzed coupling with 2,2′-dibromobiphenyl derivatives.

Procurement of 9H-carbazol-9-amine drastically reduces step count and improves overall yield for manufacturers of advanced optoelectronic and OLED host materials.

Stabilization of Low-Coordinate Heavy Tetrylenes

9H-carbazol-9-amine provides a unique pathway to isolate highly reactive, low-coordinate Group 14 elements (Ge, Sn, Pb). Reaction of the N-aminocarbazole with bis[bis(trimethylsilyl)amido]tetrylenes forms formal hydrazidotetrylene derivatives. Thermal decomposition of these complexes results in the elimination of an 'NH' fragment, affording sterically protected, low-valent tetrylenes. This specific elimination pathway is entirely inaccessible when using standard carbazole or N-alkylcarbazoles, as they lack the N-N bond required for hydrazine-like decomposition [1].

Evidence DimensionAccess to low-coordinate tetrylene catalysts
Target Compound Data9H-carbazol-9-amine enables 'NH' elimination to yield stable R-EN(SiMe3)2 (E=Ge, Sn, Pb).
Comparator Or BaselineStandard carbazole cannot undergo 'NH' elimination, failing to form the target low-valent species.
Quantified DifferenceBinary capability (enables vs. prevents) the specific thermal decomposition route to tetrylenes.
ConditionsThermal decomposition of formal hydrazidotetrylene derivatives.

For researchers developing novel main-group catalysts, this compound provides an exclusive synthetic handle that standard carbazole ligands cannot replicate.

Stereoselective Construction of N-N Atropisomers

The rigid geometry of the carbazole backbone in 9H-carbazol-9-amine makes it an ideal precursor for synthesizing configurationally stable N-N stereogenic axes. When subjected to Pd-catalyzed 5-endo-hydroaminocyclization, derivatives of 9H-carbazol-9-amine yield complex bisheterocycles with high enantiomeric ratios (e.r.) and yields up to 80%. Using more flexible, acyclic hydrazine precursors fails to provide the necessary steric bulk to lock the N-N axis, preventing the isolation of stable atropisomers at room temperature .

Evidence DimensionConfigurational stability of synthesized N-N axes
Target Compound Data9H-carbazol-9-amine derivatives yield stable atropisomers (up to 80% yield, high e.r.).
Comparator Or BaselineAcyclic hydrazines lack sufficient steric hindrance to prevent rapid bond rotation.
Quantified DifferenceProvides the necessary rotational barrier to isolate enantiopure N-N atropisomers at room temperature.
ConditionsPd-catalyzed 5-endo-hydroaminocyclization.

Essential for the procurement of starting materials in the development of novel chiral ligands and pharmaceuticals requiring rigid 3D architectures.

OLED Host Material Manufacturing

The compound is the optimal starting material for the one-step synthesis of unsymmetric N,N'-bicarbazoles via double N-arylation, significantly streamlining the production of hole-transporting and host materials for organic light-emitting diodes [1].

Main-Group Catalyst Development

9H-carbazol-9-amine is specifically chosen to synthesize bulky hydrazidotetrylene ligands, which undergo unique thermal decomposition to yield highly reactive, low-coordinate germanium, tin, and lead catalysts[2].

Synthesis of Chiral N-N Atropisomers

The steric bulk of the carbazole moiety makes this compound a critical precursor for generating configurationally stable N-N axes via asymmetric catalysis, useful in advanced chiral ligand design.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

17223-85-7

Wikipedia

9-Aminocarbazole

Dates

Last modified: 08-15-2023

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